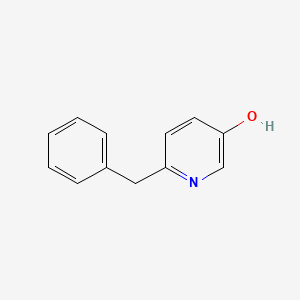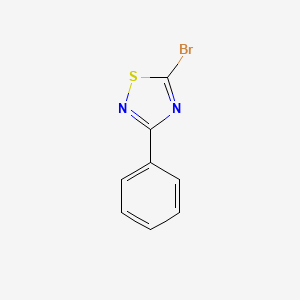![molecular formula C18H13Cl2NO4 B3033323 2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide CAS No. 1017420-48-2](/img/structure/B3033323.png)
2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide
Übersicht
Beschreibung
The compound "2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide" is a chlorinated acetamide derivative with a methoxyphenyl group and a chromenone structure. This compound is related to various acetamide derivatives that have been synthesized and characterized for their potential applications in medicinal chemistry, such as anticonvulsant and antimicrobial activities .
Synthesis Analysis
The synthesis of acetamide derivatives typically involves acetylation reactions, where an acyl chloride reacts with an amine. For instance, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . Similarly, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide is achieved through the reaction of an aniline derivative with POCl3 in acetate . Although the specific synthesis of "2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide" is not detailed in the provided papers, it is likely to follow similar acetylation and chlorination steps.
Molecular Structure Analysis
The molecular structures of acetamide derivatives are often confirmed using spectroscopic methods such as NMR, IR, and X-ray diffraction analysis. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by X-ray diffraction . The molecular structure of the compound would likely exhibit characteristic peaks in IR and NMR spectra due to the presence of acetamide, chloro, and methoxyphenyl groups, as seen in related compounds .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including transsilylation, as seen in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide . The chloro and methoxy groups in the compound "2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide" suggest that it may also participate in reactions typical of chlorinated aromatics and ethers, such as nucleophilic substitution or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be influenced by the presence of substituents on the aromatic ring and the acetamide moiety. For instance, the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid were characterized, revealing insights into the compound's supramolecular architecture and non-covalent interactions . The physical properties of "2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide" would be expected to be similar to those of related compounds, with the potential for hydrogen bonding and other non-covalent interactions influencing its solid-state structure.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research on compounds closely related to 2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide has revealed their potential in antibacterial applications. A study highlighted the synthesis of certain derivatives, including compounds with chromen structures similar to the chemical , and their evaluation against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds showed significant bacteriostatic and bactericidal activity, indicating a promising direction for developing new antibacterial agents (Behrami & Dobroshi, 2019). Another study synthesized novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, which demonstrated considerable antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Antioxidant Properties
Compounds with structures similar to the chemical have also been explored for their antioxidant activities. A particular study synthesized new coumarin derivatives and tested them against various radicals, showing their effectiveness as antioxidants. This suggests the potential utility of such compounds in combating oxidative stress-related disorders (Kadhum et al., 2011).
Eigenschaften
IUPAC Name |
2-chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxochromen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO4/c1-24-12-4-2-3-10(7-12)16-17(23)13-8-11(20)5-6-14(13)25-18(16)21-15(22)9-19/h2-8H,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHKFDSCWHNDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3033241.png)
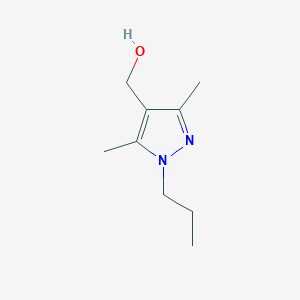
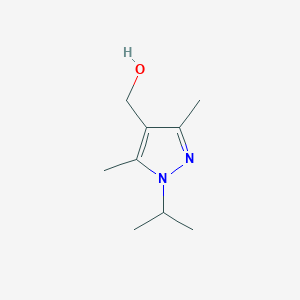

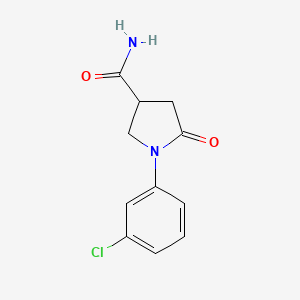

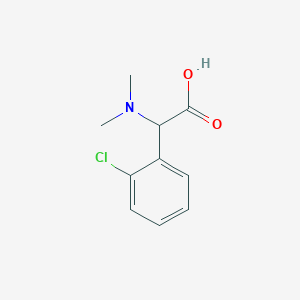
![Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3033249.png)
![1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide](/img/structure/B3033250.png)
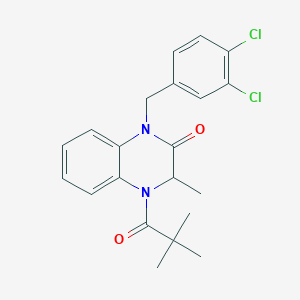
![2-[5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B3033256.png)
